molecular formula C14H16O4 B14739051 ethyl [(7-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetate CAS No. 5446-61-7

ethyl [(7-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetate

Cat. No.: B14739051
CAS No.: 5446-61-7
M. Wt: 248.27 g/mol
InChI Key: JTESIBTZILXCOC-UHFFFAOYSA-N
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Description

Ethyl [(7-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetate is an organic compound that belongs to the class of esters It features an indene moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(7-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetate typically involves the esterification of the corresponding acid or the transesterification of a related ester. One common method involves the reaction of 7-methyl-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(7-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Formation of 7-methyl-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid.

    Reduction: Formation of 7-methyl-3-hydroxy-2,3-dihydro-1H-indene-4-yl acetate.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl [(7-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl [(7-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl [(7-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl [(7-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]propionate: Similar structure but with a propionate ester group.

    Ethyl [(7-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]butyrate: Similar structure but with a butyrate ester group.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to variations in their ester groups.

Properties

CAS No.

5446-61-7

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

ethyl 2-[(7-methyl-3-oxo-1,2-dihydroinden-4-yl)oxy]acetate

InChI

InChI=1S/C14H16O4/c1-3-17-13(16)8-18-12-7-4-9(2)10-5-6-11(15)14(10)12/h4,7H,3,5-6,8H2,1-2H3

InChI Key

JTESIBTZILXCOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C2C(=C(C=C1)C)CCC2=O

Origin of Product

United States

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